molecular formula C28H25NO6 B606501 CAY10650

CAY10650

カタログ番号: B606501
分子量: 471.5 g/mol
InChIキー: HTOJZPHWNDZOPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Inflammation Studies

CAY10650 has been extensively utilized in research focused on inflammation, particularly in models of keratitis and other ocular conditions.

  • Case Study : In a study involving Chinese hamsters infected with Acanthamoeba castellanii-laden contact lenses, treatment with this compound significantly reduced the severity of keratitis compared to control groups. Histopathological examinations revealed minimal inflammation and normal corneal epithelium in treated animals .
Study Model Dosage Outcome
Keratitis ModelChinese HamstersTopical application of 50 μg/5 μlReduced inflammation and keratitis severity

Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound in models of intracerebral hemorrhage (ICH).

  • Case Study : In a rat model of ICH, administration of this compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in improved outcomes related to lipid droplet formation and inflammation . This suggests that this compound may serve as a therapeutic agent for conditions involving neuroinflammation.
Study Model Dosage Outcome
Intracerebral Hemorrhage ModelRats10 mg/kg dailyReduced lipid droplet formation

Cellular Mechanisms

This compound has been employed to elucidate cellular mechanisms involving phospholipase A2 activity.

  • Case Study : In experiments assessing ferroptosis, this compound treatment led to a reduction in lipid reactive oxygen species (ROS) levels and cell death under mechanical confinement conditions, indicating its role in modulating cell death pathways .
Study Model Dosage Outcome
Ferroptosis InductionCell CultureConcentration not specifiedReduced lipid ROS and cell death

Monocyte Chemotaxis

The role of this compound in monocyte chemotaxis has also been explored.

  • Case Study : Research demonstrated that this compound did not affect monocyte migration towards specific chemotactic signals, indicating its selective inhibition properties . This finding is crucial for understanding immune responses and potential therapeutic applications.
Study Model Outcome
Monocyte Chemotaxis StudyHuman MonocytesNo effect on migration towards hrANXA1

Summary Table of Applications

The following table summarizes the key applications and findings related to this compound:

Application Area Model Type Key Findings
InflammationOcular (Keratitis)Reduced severity and inflammation
NeuroprotectionIntracerebral Hemorrhage (Rats)Improved outcomes related to lipid metabolism
Cellular MechanismsFerroptosis (Cell Culture)Reduced lipid ROS levels and cell death
Immune ResponseMonocyte ChemotaxisNo effect on migration towards specific signals

生物活性

CAY10650 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2α), a critical enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for various bioactive lipid mediators. This compound has been studied for its potential therapeutic applications in inflammatory diseases and other pathological conditions. Below is an overview of its biological activity, supported by case studies and research findings.

This compound exhibits potent inhibition of cPLA2α with an IC50 value of approximately 12 nM, indicating its high efficacy in blocking the enzyme's activity . By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins and leukotrienes. This mechanism underlies its potential application in treating inflammatory conditions.

In Vitro Studies

In vitro experiments have demonstrated that this compound does not significantly affect monocyte chemotaxis towards human recombinant annexin A1 (hrANXA1), suggesting that its inhibitory effects are selective and context-dependent . For example, while other inhibitors like bromoenol lactone affected monocyte migration, this compound did not alter the chemotactic response to hrANXA1, indicating a specific role for iPLA2 rather than cPLA2 in this pathway.

In Vivo Studies

This compound has been utilized in various animal models to assess its biological effects:

  • Zymosan-Induced Peritonitis : In studies involving zymosan-induced peritonitis, this compound was administered at a dose of 10 mg/kg. Results indicated a significant reduction in inflammatory mediator levels, demonstrating its anti-inflammatory properties .
  • Intracerebral Hemorrhage (ICH) : In a model of ICH, administration of this compound resulted in decreased lipid droplet formation associated with inflammation. This suggests that this compound may mitigate secondary brain injury through its effects on lipid metabolism and inflammation .

Case Studies

Case studies have illustrated the efficacy of this compound in specific pathological contexts:

  • Case Study 1 : In a murine model of polymicrobial sepsis, this compound was shown to improve survival rates and reduce systemic inflammation markers when administered post-surgery. The study highlighted its potential as a therapeutic agent in sepsis management .
  • Case Study 2 : Another investigation focused on the effects of this compound on macrophage activation and CD8+ T cell responses in ApoC3TG mice. The results revealed enhanced antitumor activity mediated by macrophage activation when treated with this compound, suggesting its role in modulating immune responses .

Summary Table of Biological Activities

Activity Observation Reference
cPLA2α InhibitionIC50 = 12 nM
Monocyte ChemotaxisNo effect on hrANXA1-induced chemotaxis
Zymosan-Induced PeritonitisReduced inflammatory markers
Intracerebral HemorrhageDecreased lipid droplet formation
Enhanced Antitumor ActivityImproved CD8+ T cell responses

特性

IUPAC Name

3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJZPHWNDZOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10650
Reactant of Route 2
Reactant of Route 2
CAY10650
Reactant of Route 3
Reactant of Route 3
CAY10650
Reactant of Route 4
CAY10650
Reactant of Route 5
CAY10650
Reactant of Route 6
CAY10650
Customer
Q & A

Q1: What is the primary mechanism of action of CAY10650?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.

Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?

A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。